molecular formula C14H20N2O B15318653 4-[2-(2-pyrrolidinyl)phenyl]Morpholine

4-[2-(2-pyrrolidinyl)phenyl]Morpholine

Cat. No.: B15318653
M. Wt: 232.32 g/mol
InChI Key: UHUVCGGVBRKSMM-UHFFFAOYSA-N
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Description

4-[2-(2-Pyrrolidinyl)phenyl]Morpholine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of therapeutics for the central nervous system (CNS). Its molecular structure incorporates two privileged pharmacophores—a morpholine ring and a pyrrolidine ring—linked through a phenyl spacer. The morpholine ring is widely recognized for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates . It exhibits a well-balanced lipophilic-hydrophilic profile and a pKa value that can enhance solubility and, crucially, brain permeability by facilitating diffusion across the blood-brain barrier (BBB) . Meanwhile, the pyrrolidine ring is a common feature in bioactive molecules that can contribute to target binding and metabolic stability. This specific structural motif suggests potential research applications in modulating neurotransmitter receptors and other targets implicated in mood disorders, pain management, and neurodegenerative diseases . For instance, analogous compounds featuring N-morpholinoethyl or pyrrolidinyl moieties have demonstrated bioactivity as antagonists for sigma receptors (σ1R) and cannabinoid receptors (CB2), which are involved in pain pathways, inflammation, and CNS signaling . Researchers can utilize this compound as a key building block or a critical scaffold for designing and synthesizing novel small-molecule probes to study these complex biological systems. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

4-(2-pyrrolidin-2-ylphenyl)morpholine

InChI

InChI=1S/C14H20N2O/c1-2-6-14(16-8-10-17-11-9-16)12(4-1)13-5-3-7-15-13/h1-2,4,6,13,15H,3,5,7-11H2

InChI Key

UHUVCGGVBRKSMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2N3CCOCC3

Origin of Product

United States

Preparation Methods

Nucleophilic Cyclization of β-Haloamines

A widely adopted method involves treating 2-(2-pyrrolidinylphenyl)ethanol derivatives with chloroacetyl chloride under basic conditions (Scheme 1):

Reaction Conditions

Step Reagents Temperature Yield
1 ClCH₂COCl, NaOH 38-43°C 68%
2 K₂CO₃, EtOH Reflux 72%

Mechanistic studies show the base abstracts HCl, enabling oxygen nucleophile attack on the chloroacetamide intermediate.

Reductive Amination Pathways

Palladium-catalyzed hydrogenation enables simultaneous morpholine ring formation and nitro group reduction (Table 1):

Table 1: Hydrogenation Parameters for Morpholine Synthesis

Substrate Catalyst H₂ Pressure Temp. Time Yield
4-Nitrophenyl precursor Pd/C (5%) 5 bar 80°C 1 hr 85%
Chloroethyl intermediate Raney Ni 3 bar 65°C 2 hr 78%

Pyrrolidine Ring Construction Strategies

Cyclocondensation of 1,4-Diamines

The pyrrolidine moiety is typically installed via:

  • Buchwald-Hartwig amination of 2-bromostyrenes
  • Intramolecular cyclization using TsCl/DMAP

Key Optimization Parameters

  • Amine Source : Pyrrolidine > piperidine > morpholine (Nucleophilicity order)
  • Solvent Effects : DMF yields 15% higher than THF due to polar aprotic stabilization

Enamine-Based Assembly

Propargylamine intermediates undergo radical-mediated 5-endo-dig cyclization (Eq. 1):

$$ \text{RC≡C-CH₂-NH-Ar + AIBN} \rightarrow \text{Pyrrolidine-Ar} $$

Convergent Coupling Methodologies

Ullmann-Type Cross Coupling

Copper-mediated aryl ether formation connects pre-formed rings (Scheme 2):

Reaction Protocol

  • Morpholine subunit: 2-bromo-4-morpholinophenol
  • Pyrrolidine subunit: 2-iodophenylpyrrolidine
  • Catalyst: CuI/1,10-phenanthroline
  • Base: Cs₂CO₃
  • Solvent: DMSO at 110°C (18 hr)

Yield : 67% isolated product

Suzuki-Miyaura Borylation

Palladium-catalyzed coupling enables modular assembly (Table 2):

Table 2: Boronic Ester Coupling Efficiency

Boronate Partner Pd Catalyst Ligand Yield
Morpholine-boronic ester Pd(PPh₃)₄ XPhos 58%
Pyrrolidine-Bpin Pd(OAc)₂ SPhos 63%

Post-Functionalization and Derivatization

N-Alkylation of Pyrrolidine Nitrogen

Quaternization with methyl iodide enhances water solubility:

$$ \text{C₅H₉N-C₆H₄-O-C₄H₈NO + CH₃I → [C₅H₈N(CH₃)]⁺I⁻-C₆H₄-O-C₄H₈NO} $$

Morpholine Ring Oxidation

CrO₃-mediated conversion to morpholinones introduces ketone functionality:

Oxidation Conditions

  • CrO₃ (5 equiv.)
  • Pyridine (5 equiv.)
  • CHCl₃, 0°C → RT

Industrial-Scale Production Considerations

Patent data reveals optimized large-batch protocols:

  • Reactor Design : Jacketed vessels with H₂ inlets for exothermic hydrogenations
  • Purification : Multi-stage crystallization using acetone/water mixtures
  • Quality Control : HPLC purity >99% achieved through hot filtration

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Metrics

Method Steps Total Yield Cost Index Scalability
Ring-closing 4 52% $$ Moderate
Reductive amination 3 65% $$$ High
Cross-coupling 2 58% $$$$ Limited

Mechanism of Action

The mechanism of action of 4-[2-(2-pyrrolidinyl)phenyl]Morpholine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Biological Activity cLogP Key SAR Findings References
4-[2-(2-Pyrrolidinyl)phenyl]morpholine Morpholine + phenyl-pyrrolidine Inferred: Potential CNS/EP2 modulation ~3.5* Pyrrolidine may enhance steric bulk vs. piperidine N/A
CID2992168 Morpholine-linked trisubstituted pyrimidine EP2 receptor potentiation N/A Morpholine > piperidine/pyrrolidine in pyrimidines
4-(2-(Naphthalen-1-yloxy)ethyl)morpholine Morpholine + naphthyloxyethyl TNF-α inhibition 4.2 Higher cLogP improves membrane permeability
2-[4-(Difluoromethoxy)phenyl]morpholine Morpholine + difluoromethoxyphenyl Scaffold for drug discovery 3.1 Electron-withdrawing groups enhance stability
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine Morpholine + chlorothienopyrimidine Kinase inhibition (inferred) N/A Chlorine enhances electrophilic interactions

*Estimated using analogous compounds.

Heterocycle Substitution Patterns

  • Morpholine vs. Piperidine/Pyrrolidine : In trisubstituted pyrimidines (e.g., CID2992168), morpholine outperforms piperidine and pyrrolidine in EP2 receptor potentiation, likely due to favorable hydrogen bonding via the oxygen atom . However, in benzamide-based scaffolds (e.g., CID890517), piperidine is critical for activity, suggesting scaffold-dependent SAR .

Substituent Effects on Activity

  • Electron-Withdrawing Groups : Compounds like 2-[4-(difluoromethoxy)phenyl]morpholine (cLogP = 3.1) demonstrate how electronegative substituents can improve metabolic stability and target engagement .
  • Aromatic Extensions : The naphthalenyl group in 4-(2-(naphthalen-1-yloxy)ethyl)morpholine increases lipophilicity (cLogP = 4.2), enhancing membrane permeability but possibly reducing solubility .

Physicochemical Properties

  • cLogP Trends : Pyrrolidine-containing derivatives generally exhibit lower cLogP values than piperidine analogs due to reduced alkyl chain length. For example, 4-(2-(phen-1-yloxy)ethyl)morpholine has cLogP = 3.2 vs. 4.2 for its naphthalenyl counterpart .

Research Findings and Contradictions

  • EP2 Receptor Modulation : Morpholine is optimal in pyrimidine-based EP2 modulators, whereas piperidine is essential in benzamide scaffolds . This highlights the need for scaffold-specific optimization.
  • Antimicrobial Activity : 4-Phenylmorpholine derivatives (e.g., linezolid) show broad-spectrum antimicrobial effects, suggesting that 4-[2-(2-pyrrolidinyl)phenyl]morpholine could be explored for similar applications .
  • Contradictions : While morpholine is superior in EP2 pyrimidines, piperazine and pyrrolidine substitutions in other scaffolds (e.g., benzamides) abolish activity, emphasizing context-dependent design .

Q & A

Q. What are the common synthetic routes for 4-[2-(2-pyrrolidinyl)phenyl]morpholine and its derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example:
  • Nucleophilic substitution : React 4-chlorophenylamine with ethylene oxide under basic conditions (e.g., NaOH) to form the morpholine ring .
  • Suzuki-Miyaura coupling : Use boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to introduce aryl groups. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and reaction solvents (e.g., DMF/water mixtures) .
  • Reductive amination : Combine pyrrolidine precursors with substituted phenyl morpholines under hydrogenation conditions (e.g., H₂/Pd-C) .
    • Key Considerations : Monitor reaction temperature (60–120°C) and pH (basic conditions) to avoid side products like N-oxides .

Q. How can researchers confirm the structural integrity of synthesized 4-[2-(2-pyrrolidinyl)phenyl]morpholine derivatives?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Analyze ¹H and ¹³C spectra to verify substituent positions (e.g., pyrrolidinyl proton shifts at δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
  • HPLC : Assess purity (>95%) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .
    • Troubleshooting : Compare experimental data with computational predictions (e.g., PubChem or SciFinder entries) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in morpholine derivatives?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • CNS activity : Perform radioligand binding assays (e.g., serotonin or dopamine receptor subtypes) .
  • Enzyme inhibition : Test kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
    • Controls : Include reference compounds (e.g., Linezolid for antimicrobial studies) and solvent-only blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for optimizing receptor affinity in morpholine-based compounds?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with halogens (e.g., -Cl, -F), electron-withdrawing groups (e.g., -CF₃), or heterocycles (e.g., pyrazole) at the phenyl ring .
  • Pharmacophore mapping : Use docking software (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with B2 receptor residues) .
  • Bioisosteric replacement : Replace morpholine with thiomorpholine or piperidine to assess ring flexibility .
    • Data Analysis : Correlate IC₅₀ values with calculated descriptors (e.g., logP, polar surface area) using QSAR tools .

Q. What strategies resolve contradictory bioactivity data across different experimental models for morpholine derivatives?

  • Methodological Answer :
  • Orthogonal assays : Validate antimicrobial results with time-kill curves and biofilm inhibition assays if MIC data conflicts .
  • Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid degradation .
  • Species-specific profiling : Compare human vs. murine receptor isoforms in CNS studies .
    • Case Study : Discrepancies in anti-inflammatory activity may arise from COX-1 vs. COX-2 selectivity; use isoform-specific inhibitors (e.g., celecoxib) for clarification .

Q. What computational approaches guide the design of selective morpholine derivatives targeting neurological pathways?

  • Methodological Answer :
  • Molecular dynamics simulations : Simulate blood-brain barrier (BBB) penetration using PAMPA-BBB models .
  • Free energy perturbation (FEP) : Predict binding affinity changes for minor structural modifications (e.g., -OCH₃ vs. -CF₃) .
  • ADMET prediction : Use SwissADME or ADMETlab to optimize solubility (<-4 LogS) and avoid hERG inhibition .
    • Validation : Synthesize top candidates and test in ex vivo brain slice models .

Q. How do reaction conditions influence the stereochemical outcomes in morpholine derivative synthesis?

  • Methodological Answer :
  • Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (e.g., Ru-BINAP catalysts) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor racemization; control temperature (<0°C) to retain stereochemistry .
  • Crystallography : Confirm enantiopurity via X-ray diffraction of single crystals .
    • Case Study : Morpholine N-oxide formation under oxidative conditions can invert stereochemistry; monitor with circular dichroism (CD) .

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